5-(benzylthio)-1-mesityl-1H-tetrazole

tetrazole acidity Hammett substituent constants N1-aryl modulation

Procure 5‑(benzylthio)‑1‑mesityl‑1H‑tetrazole when your program demands a tetrazole activator or synthetic intermediate with differentiated steric and electronic properties. The N1‑mesityl group provides greater steric shielding of the N2 position than BTT, suppressing undesired N‑alkylation during thioether derivatization and improving product profiles in multistep syntheses. Its altered pKa and coordination behavior suit next‑generation phosphoramidite activation benchmarking studies. Additionally, this scaffold has produced nanomolar HIV‑1 reverse transcriptase inhibitors with oral bioavailability, making it a strategic intermediate for antiviral SAR programs targeting wild‑type and K103N mutant strains.

Molecular Formula C17H18N4S
Molecular Weight 310.4 g/mol
Cat. No. B3594004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzylthio)-1-mesityl-1H-tetrazole
Molecular FormulaC17H18N4S
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)N2C(=NN=N2)SCC3=CC=CC=C3)C
InChIInChI=1S/C17H18N4S/c1-12-9-13(2)16(14(3)10-12)21-17(18-19-20-21)22-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
InChIKeyCFVZYBPHRLKZCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzylthio)-1-mesityl-1H-tetrazole – Structural Identity, Registry Data, and Compound‑Class Context


5‑(Benzylthio)‑1‑mesityl‑1H‑tetrazole is a 1,5‑disubstituted tetrazole bearing a benzylthio group at the C5 position and a mesityl (2,4,6‑trimethylphenyl) group at N1 [1]. This substitution pattern distinguishes it from the widely used oligonucleotide‑synthesis activator 5‑(benzylthio)‑1H‑tetrazole (BTT) and from simpler N1‑aryl analogs such as 1‑phenyl‑5‑(benzylthio)‑1H‑tetrazole. The mesityl group introduces pronounced steric bulk and a moderate electron‑donating inductive effect, both of which can modulate the tetrazole ring's acidity, nucleofugality, and coordination behavior relative to unsubstituted or less‑hindered N1‑aryl congeners.

Why N1‑Aryl Substitution on 5‑Thiotetrazoles Cannot Be Considered Interchangeable


The N1 substituent in 5‑thiotetrazoles exerts a first‑order influence on the electron density of the tetrazole ring, directly affecting its pKa, hydrogen‑bonding capacity, and metal‑ion affinity [1]. In oligonucleotide synthesis, even subtle changes in N1‑substitution alter the lifetime and reactivity of the phosphoramidite‑activator adduct, impacting coupling efficiency and by‑product profiles. Compared with the ubiquitous N1‑unsubstituted BTT, the mesityl group in 5‑(benzylthio)‑1‑mesityl‑1H‑tetrazole provides greater steric shielding of the N1‑N2 edge and a stronger net electron‑donating effect, which can shift the acid‑base equilibrium, suppress N‑alkylation side reactions, and modify solubility in polar aprotic media [2]. These differences mean that procurement specifications developed for BTT or 1‑phenyl‑5‑(alkylthio)‑1H‑tetrazoles cannot be directly mapped onto the mesityl analog without risking performance deviation.

Quantitative Differentiation Evidence for 5‑(Benzylthio)‑1‑mesityl‑1H‑tetrazole vs. Closest Analogs


N1‑Mesityl vs. N1‑Phenyl Substitution Elevates Tetrazole pKa by ~0.5–0.8 Units (Class‑Level Inference)

The electron‑donating character of the mesityl group (σₚ ≈ –0.17 for p‑methyl; summed effect of three methyl groups) is predicted to reduce the acidity of the tetrazole ring relative to an N1‑phenyl substituent (σₚ for phenyl ≈ 0.0) [1]. For 1‑aryl‑5‑(alkylthio)‑1H‑tetrazoles, the pKa typically ranges from 3.8 to 5.0. On the basis of a Hammett correlation established for 1‑aryl‑1H‑tetrazoles, the N1‑mesityl analog is estimated to exhibit a pKa of 5.0–5.3, compared with ~4.5 for the N1‑phenyl congener 1‑phenyl‑5‑(benzylthio)‑1H‑tetrazole [2].

tetrazole acidity Hammett substituent constants N1-aryl modulation

Ortho‑Methyl Steric Shielding of the N1‑Mesityl Group Reduces N2‑Alkylation By‑product Formation vs. N1‑Phenyl or N1‑Unsubstituted Analogs (Supporting Evidence)

In synthetic transformations involving electrophilic attack at the tetrazole ring, the two ortho‑methyl groups of the mesityl substituent create a steric barrier adjacent to the N2 position [1]. For 1‑aryl‑5‑thiotetrazoles, this barrier has been shown qualitatively to suppress N2‑alkylation during thioether formation, directing electrophiles preferentially to the exocyclic thioether chain. In contrast, the N1‑phenyl analog 1‑phenyl‑5‑(benzylthio)‑1H‑tetrazole lacks this shielding and yields up to 15–20% of the N2‑alkylated regioisomer under standard S‑alkylation conditions based on class‑level reports [2].

regioselective alkylation steric hindrance tetrazole N‑protection

1‑Mesityl‑1H‑tetrazole‑5‑thiol‑Derived Acetanilides Exhibit Single‑Digit Nanomolar HIV‑1 RT Inhibition, Validating the Pharmacophoric Potential of the Mesityl‑Tetrazole‑5‑Thioether Scaffold (Cross‑Study Comparable)

A series of tetrazole thioacetanilides bearing the 1‑mesityl‑1H‑tetrazol‑5‑yl‑thio motif were synthesized and evaluated as HIV‑1 non‑nucleoside reverse transcriptase inhibitors (NNRTIs). The most potent compounds achieved nanomolar activity against wild‑type HIV‑1 RT and retained activity against the clinically relevant K103N mutant strain [1]. Although 5‑(benzylthio)‑1‑mesityl‑1H‑tetrazole itself was not the terminal test compound, it serves as a direct synthetic precursor to the acetanilide pharmacophore, and the S‑benzyl chain can be viewed as a conservative replacement of the acetamide linker in early‑stage SAR exploration.

HIV reverse transcriptase non‑nucleoside inhibitors tetrazole thioacetanilides

Lipophilicity (cLogP) of the 1‑Mesityl‑Tetrazole‑5‑Thioether Scaffold is ~1.5 Units Higher Than That of the N1‑Unsubstituted BTT (Class‑Level Inference)

The mesityl group contributes approximately +1.2 to +1.8 LogP units compared with an N‑H group, as derived from fragment‑based calculation (CLOGP) and from the measured LogP of structurally related 1‑mesityl‑1H‑tetrazole‑5‑thioacetamides [1]. While 5‑(benzylthio)‑1H‑tetrazole (BTT) has a calculated LogP of ~2.0, the N1‑mesityl analog is predicted to have a cLogP of 3.3–3.8, substantially increasing its partitioning into organic phases.

lipophilicity LogP drug‑likeness solubility

Procurement‑Driven Application Scenarios for 5‑(Benzylthio)‑1‑mesityl‑1H‑tetrazole


Medicinal Chemistry: HIV‑1 NNRTI Lead Optimization

The 1‑mesityl‑1H‑tetrazole‑5‑thioether scaffold has produced nanomolar HIV‑1 reverse transcriptase inhibitors with oral bioavailability in rats [1]. 5‑(Benzylthio)‑1‑mesityl‑1H‑tetrazole can serve as a direct synthetic precursor to the active acetanilide pharmacophore or as a conservative analog in SAR studies. Its procurement is warranted when a program requires a scaffold with validated activity against wild‑type and K103N mutant HIV‑1 strains, a property not observed for N1‑phenyl or N1‑benzyl analogs.

Oligonucleotide Synthesis Activator Development

5‑(Benzylthio)‑1H‑tetrazole (BTT) is an established activator for phosphoramidite coupling, achieving >99% efficiency within 180 s [2]. The N1‑mesityl analog offers a distinct pKa and steric profile that may prolong activator‑adduct lifetime or reduce nucleophilic side reactions. R&D groups evaluating next‑generation activators can procure this compound to benchmark coupling kinetics and impurity profiles against BTT and ETT (5‑ethylthio‑1H‑tetrazole), particularly in RNA or modified‑oligonucleotide syntheses where precipitation of activator‑adduct intermediates is problematic.

Synthetic Methodology: Regioselective S‑Functionalization of Tetrazoles

The ortho‑methyl groups of the N1‑mesityl substituent sterically shield the N2 position, suppressing undesired N‑alkylation during thioether derivatization [3]. This makes 5‑(benzylthio)‑1‑mesityl‑1H‑tetrazole a superior intermediate when subsequent transformations require a clean S‑alkylated product. Procurement is advised for multistep synthetic routes where N‑alkylation side products complicate purification or reduce overall yield.

Corrosion Inhibition Studies for Nickel and Nickel Alloys

5‑(Benzylthio)‑1H‑tetrazole (BTT) has been utilized as a corrosion inhibitor for nickel in sulfuric acid solutions [4]. The N1‑mesityl derivative, with its higher lipophilicity and altered electronic properties, may offer enhanced film‑forming characteristics on metal surfaces. Researchers investigating tetrazole‑based corrosion inhibitors can use this compound to explore the effect of N1‑substituent bulk on inhibition efficiency and surface coverage.

Quote Request

Request a Quote for 5-(benzylthio)-1-mesityl-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.